molecular formula C27H19BrN4O3S2 B2973504 (Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-86-2

(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2973504
CAS RN: 627038-86-2
M. Wt: 591.5
InChI Key: YMGPSODCRYXPDV-LNVKXUELSA-N
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Description

(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H19BrN4O3S2 and its molecular weight is 591.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

One significant area of application for these compounds is in the development of anticancer agents. A study by Abu‐Hashem et al. (2022) on the design and synthesis of new isatin derivatives, including those similar to the compound , demonstrated enhanced cytotoxic activity against various human cancer cell lines such as gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells. The synthesis involved creating a series of compounds from isatin derivatives that exhibited strong anti-proliferative activities, highlighting the potential of these compounds in cancer research Abu‐Hashem & Al-Hussain, 2022.

Antimicrobial and Anticancer Evaluation

Another study focused on the synthesis and characterization of pyrimidine derivatives clubbed with thiazolidinone, which included compounds with structural similarities to the one of interest. These derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Additionally, their anticancer evaluation against HeLa cervical cancer cell line indicated significant activity, suggesting these compounds as potent anticancer agents and antimicrobial substances Verma & Verma, 2022.

Antimicrobial Activity

Thiazolopyrimidine derivatives, closely related to the compound , have been synthesized and tested for their antimicrobial activity. Kolisnyk et al. (2015) reported on the preparation of novel derivatives showing significant activity against various microbial strains, including Proteus vulgaris and Pseudomonas aeruginosa. The study highlighted the potential of these compounds in addressing bacterial infections, with some derivatives showing higher activity than reference drugs against specific strains Kolisnyk et al., 2015.

Conformational Studies and Supramolecular Aggregation

Research into the structural aspects and supramolecular aggregation of thiazolopyrimidines, including compounds similar to the one , has provided insights into their conformational features. Studies by Nagarajaiah and Begum (2014) explored the structural modifications leading to changes in supramolecular aggregation, emphasizing the influence of substituents on the compounds' intermolecular interaction patterns. This research is crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds Nagarajaiah & Begum, 2014.

properties

IUPAC Name

(2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrN4O3S2/c1-13-6-3-4-7-17(13)30-24(33)20-14(2)29-27-32(22(20)19-8-5-11-36-19)26(35)23(37-27)21-16-12-15(28)9-10-18(16)31-25(21)34/h3-12,22H,1-2H3,(H,30,33)(H,31,34)/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPSODCRYXPDV-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=C5C6=C(C=CC(=C6)Br)NC5=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C/5\C6=C(C=CC(=C6)Br)NC5=O)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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